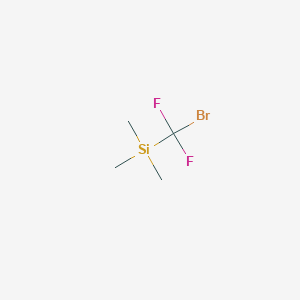
溴二氟甲基三甲基硅烷
描述
(Bromodifluoromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H9BrF2Si. It is a colorless liquid at room temperature and is soluble in organic solvents. This compound is widely used in organic synthesis, particularly as a reagent for introducing difluoromethyl groups into various substrates .
科学研究应用
(Bromodifluoromethyl)trimethylsilane has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for introducing difluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Medicinal Chemistry: The compound is used in the synthesis of drug candidates, particularly those requiring difluoromethyl groups for improved pharmacokinetic properties.
Material Science: It is employed in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用机制
Target of Action
(Bromodifluoromethyl)trimethylsilane, also known as TMSCF2Br, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo difluoromethylation or alkylations .
Mode of Action
TMSCF2Br is commonly used as a source to generate difluorocarbene . It interacts with its targets by introducing a difluoromethyl group or an alkyl group into the target molecule . This interaction results in the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms .
Biochemical Pathways
The exact biochemical pathways affected by TMSCF2Br depend on the specific reactions it is used in. It is known to be involved in the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms . These reactions can lead to various downstream effects, depending on the nature of the target molecules and the specific context of the reaction.
Result of Action
The result of TMSCF2Br’s action is the formation of new organic compounds through the introduction of difluoromethyl groups or alkyl groups . This can lead to significant changes in the molecular and cellular properties of the target compounds, depending on the specific reactions involved.
Action Environment
The action of TMSCF2Br can be influenced by various environmental factors. For example, the presence of alkaline bases can assist in the difluoromethylation of heteroatoms . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficacy and stability of TMSCF2Br.
准备方法
Synthetic Routes and Reaction Conditions
(Bromodifluoromethyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures .
Another method involves the use of trimethylsilyl fluoride and bromodifluoromethane in the presence of a catalyst such as cesium fluoride. This reaction also takes place in an organic solvent and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of (Bromodifluoromethyl)trimethylsilane often involves large-scale reactions using similar synthetic routes as described above. The process typically includes steps for purification and distillation to ensure the final product meets the required purity standards .
化学反应分析
Types of Reactions
(Bromodifluoromethyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the bromodifluoromethyl group is replaced by other nucleophiles.
Difluoromethylation: It is commonly used as a difluoromethylating agent, introducing difluoromethyl groups into organic molecules.
Halogen exchange: The bromine atom in (Bromodifluoromethyl)trimethylsilane can be replaced by other halogens through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with (Bromodifluoromethyl)trimethylsilane include potassium carbonate, cesium fluoride, and various nucleophiles. Reaction conditions often involve low temperatures and the use of organic solvents such as dichloromethane .
Major Products Formed
The major products formed from reactions involving (Bromodifluoromethyl)trimethylsilane depend on the specific reaction type. For example, nucleophilic substitution reactions can yield a wide range of difluoromethylated compounds, while halogen exchange reactions produce different halogenated derivatives .
相似化合物的比较
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Similar to (Bromodifluoromethyl)trimethylsilane but with a chlorine atom instead of bromine.
(Trifluoromethyl)trimethylsilane: Contains a trifluoromethyl group instead of a difluoromethyl group.
(Difluoromethyl)trimethylsilane: Lacks the halogen atom present in (Bromodifluoromethyl)trimethylsilane.
Uniqueness
(Bromodifluoromethyl)trimethylsilane is unique due to its ability to generate difluorocarbene intermediates, which are highly reactive and can participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other scientific research applications .
属性
IUPAC Name |
[bromo(difluoro)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWBWAUSUTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrF2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115262-01-6 | |
| Record name | Trimethyl(bromodifluoromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


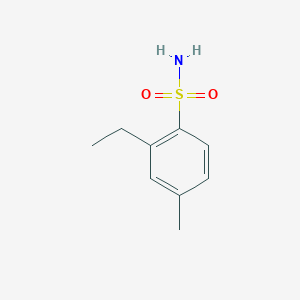

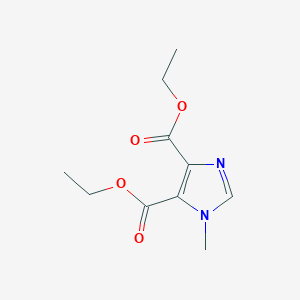
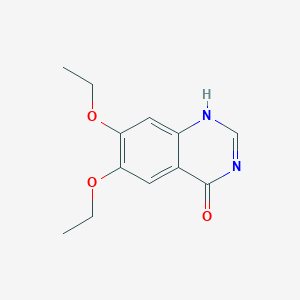
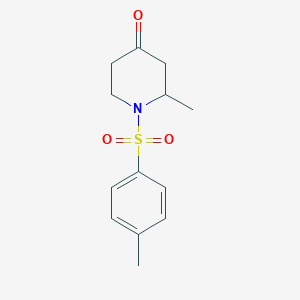
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
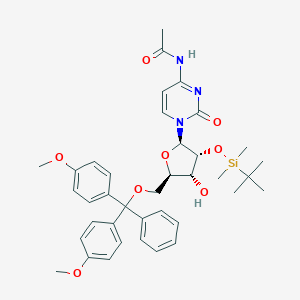
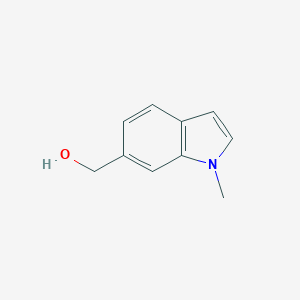
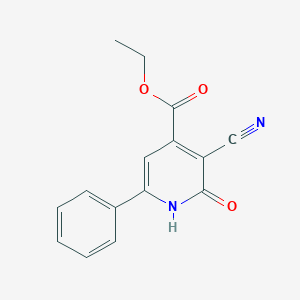
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
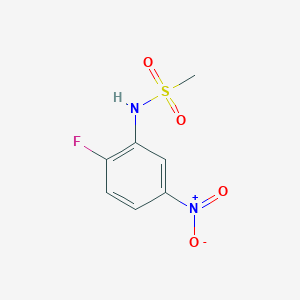
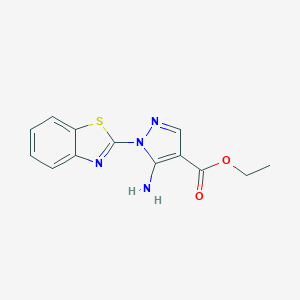
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)

